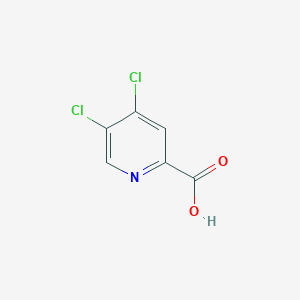

4,5-Dichloropicolinic acid

Description

Properties

IUPAC Name |

4,5-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQMTNAVHHXZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310511 | |

| Record name | 4,5-DICHLOROPICOLINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73455-13-7 | |

| Record name | 73455-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-DICHLOROPICOLINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,5-Dichloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloropicolinic acid, a halogenated derivative of picolinic acid, is a compound of interest in various chemical and biological research fields. Its structural features, particularly the presence of chlorine atoms on the pyridine ring, significantly influence its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological signaling pathways.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is essential for its application in research and development. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4,5-dichloropyridine-2-carboxylic acid[1] |

| Synonyms | 4,5-Dichloro-2-picolinic acid |

| CAS Number | 73455-13-7[1] |

| Molecular Formula | C₆H₃Cl₂NO₂[1] |

| Molecular Weight | 192.00 g/mol |

| Canonical SMILES | C1=C(C(=CN=C1C(=O)O)Cl)Cl[1] |

| InChI Key | JTQMTNAVHHXZIH-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | Data not available in searched results |

| Boiling Point | 328.2°C at 760 mmHg[1] |

| Solubility | Data not available in searched results |

| pKa | Data not available in searched results |

| Density | 1.612 g/cm³[1] |

| Flash Point | 152.3°C[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a downfield chemical shift (typically in the range of 165-185 ppm). The chemical shifts of the pyridine ring carbons will be affected by the positions of the chlorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid. A strong C=O stretching vibration for the carbonyl group will be observed around 1700-1730 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the presence of the chlorine atoms, leading to characteristic isotopic patterns for fragments containing chlorine.

Experimental Protocols

This section provides detailed methodologies for the determination of the key chemical properties of this compound.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general approach can be inferred from the synthesis of related compounds. One potential route could involve the oxidation of a corresponding 2-methyl-4,5-dichloropyridine precursor.

General Oxidation Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-methyl-4,5-dichloropyridine starting material in a suitable solvent, such as water or a mixture of water and pyridine.

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the stirred solution. The reaction mixture is then heated to reflux for several hours to ensure complete oxidation.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess oxidizing agent is quenched by the addition of a reducing agent like sodium bisulfite. The resulting manganese dioxide is removed by filtration.

-

Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: The crude product can be collected by filtration, washed with cold water, and further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination:

-

To a known volume of a specific solvent (e.g., water, ethanol, acetone) at a controlled temperature, add a small, weighed amount of this compound.

-

Stir the mixture vigorously for a set period to ensure equilibrium is reached.

-

If the solid dissolves completely, add more solute until a saturated solution is formed (i.e., undissolved solid remains).

-

The concentration of the dissolved solid in the saturated solution is then determined, typically by gravimetric analysis of an aliquot of the supernatant.

pKa Determination (Potentiometric Titration):

-

A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Diagram 2: Experimental Workflow for Property Determination

Caption: Workflow for determining the physicochemical and spectroscopic properties.

Biological Activity and Signaling Pathways

Picolinic acid derivatives are known to exhibit herbicidal activity by acting as synthetic auxins. While specific studies on the herbicidal effects of this compound are not detailed in the provided search results, its structural similarity to other active picolinic acids suggests it may share a similar mechanism of action.

Mechanism of Action as a Synthetic Auxin:

Synthetic auxins like picolinic acid derivatives mimic the natural plant hormone indole-3-acetic acid (IAA). They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors allows for the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, ultimately causing plant death.

Diagram 3: Simplified Auxin Signaling Pathway

Caption: Simplified signaling pathway of synthetic auxins like this compound.

Conclusion

This technical guide has synthesized the available information on the chemical properties of this compound. While key identifiers and some physical properties are documented, a significant gap exists in the publicly available experimental data for its melting point, solubility, pKa, and detailed spectroscopic characteristics. The provided experimental protocols offer a framework for researchers to obtain this missing data. The likely biological activity of this compound as a synthetic auxin, based on its structural class, has also been outlined. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

4,5-Dichloropicolinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, chemical properties, and a putative synthesis pathway for 4,5-Dichloropicolinic acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with data from closely related analogs to offer a comprehensive resource for researchers. The guide includes structured data tables for easy reference, a hypothesized experimental protocol, and detailed diagrams to illustrate the proposed synthetic and analytical workflows. This document is intended to serve as a foundational reference for further research and application development involving this compound.

Molecular Structure and Identification

This compound is a di-substituted pyridine carboxylic acid. The molecular structure consists of a pyridine ring chlorinated at the 4th and 5th positions, with a carboxylic acid group at the 2nd position.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4,5-dichloropyridine-2-carboxylic acid |

| CAS Number | 73455-13-7[1] |

| Molecular Formula | C₆H₃Cl₂NO₂[1] |

| Molecular Weight | 192.00 g/mol |

| SMILES | C1=C(C(=CN=C1C(=O)O)Cl)Cl[1] |

| InChI Key | JTQMTNAVHHXZIH-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 152.3 °C | [1] |

| Boiling Point | 328.2 °C at 760 mmHg | [1] |

| Density | 1.612 g/cm³ | [1] |

| pKa | (Predicted) ~2-3 | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |

Hypothesized Synthesis Pathway

The following diagram illustrates a hypothesized two-step synthesis beginning from 4,5-dichloro-2-(trichloromethyl)pyridine.

Caption: Hypothesized synthesis of this compound.

Experimental Protocol (Hypothesized)

Step 1: Hydrolysis of 4,5-dichloro-2-(trichloromethyl)pyridine

-

To a stirred solution of concentrated sulfuric acid, cautiously add 4,5-dichloro-2-(trichloromethyl)pyridine at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, slowly add water to the reaction mixture.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the trichloromethyl group to a carboxylic acid.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The precipitated solid product, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

Specific, experimentally obtained spectroscopic data for this compound is not widely available. The following table provides predicted and expected values based on the chemical structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Expected Peaks/Signals |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-9.0 ppm), one for each of the pyridine protons. A broad singlet for the carboxylic acid proton (δ > 10 ppm). |

| ¹³C NMR | Signals for the six carbon atoms: four in the aromatic region (δ 120-160 ppm), and one for the carboxylic acid carbonyl (δ > 160 ppm). |

| IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and C-Cl stretches (~600-800 cm⁻¹). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight (191/193/195 due to chlorine isotopes). Fragmentation would likely involve the loss of COOH, Cl, and other fragments. |

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the structural characterization and purity assessment of a synthesized organic compound like this compound.

Caption: Standard experimental workflow for characterization.

Conclusion

This compound presents an interesting molecular scaffold for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure and properties. The absence of detailed, publicly available experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The proposed synthesis and characterization workflows offer a starting point for researchers venturing into the study of this and related molecules.

References

Navigating the Solubility Landscape of 4,5-Dichloropicolinic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are engaged with 4,5-Dichloropicolinic acid. A thorough review of publicly available scientific literature and chemical databases has revealed a notable absence of specific quantitative solubility data for this compound in a broad range of common organic solvents. This data gap necessitates that researchers determine solubility experimentally to meet the specific requirements of their work, whether in formulation, synthesis, or analytical method development.

This guide provides a comprehensive overview of the established methodologies for determining the solubility of a solid organic compound such as this compound. The information presented herein is based on well-regarded laboratory protocols and is designed to equip scientific professionals with the necessary knowledge to accurately and reliably generate their own solubility data.

Introduction to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property. It influences bioavailability, processability, and the design of formulations. The principle of "like dissolves like" provides a qualitative prediction, suggesting that the polarity of the solute and solvent are key determinants of solubility. However, for precise applications, experimental determination of quantitative solubility is indispensable.

Methodologies for Solubility Measurement

Several methods are employed to determine the equilibrium solubility of a solid in a liquid solvent. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment. Two common and reliable methods are:

-

The Shake-Flask Method: This is considered the "gold standard" for determining thermodynamic solubility due to its simplicity and reliability.[1] It involves agitating an excess amount of the solid solute with the solvent in a sealed container at a constant temperature until equilibrium is reached.[1][2]

-

The Polythermal Method: This technique involves preparing a solution of a known concentration and then determining the temperature at which the solid completely dissolves upon heating and subsequently precipitates upon cooling. This method is particularly useful for understanding the temperature dependence of solubility.

This guide will focus on a detailed protocol for the widely adopted shake-flask method.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1] The following protocol outlines the necessary steps for its successful implementation.

Materials and Equipment

-

Solute: High-purity this compound.

-

Solvents: A range of high-purity organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, etc.).

-

Apparatus:

-

Analytical balance

-

Vials or flasks with secure, chemically resistant caps (e.g., screw-cap glass vials with PTFE-lined septa).

-

Constant temperature shaker bath or incubator.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material).

-

Volumetric flasks and pipettes.

-

An appropriate analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Procedure

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.

-

Prepare a stock solution of this compound in a suitable solvent for the creation of a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is necessary.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.[3]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

To separate the undissolved solid, centrifuge the vials at the experimental temperature.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Adsorption of the solute to the filter should be checked and accounted for if significant.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is currently limited, this guide provides the necessary framework for researchers to generate this crucial information in-house. The shake-flask method, when performed with care and precision, yields reliable and accurate thermodynamic solubility data that is essential for informed decision-making in research and development. It is recommended that for any specific application, the solubility be determined in the exact solvent system and at the relevant temperature to ensure the data's applicability.

References

Spectroscopic Analysis of 4,5-Dichloropicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloropicolinic acid, a halogenated derivative of picolinic acid, holds potential interest for researchers in various fields, including agrochemicals and pharmaceuticals, due to the biological activities often associated with this structural motif. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines general experimental protocols for their acquisition.

It is important to note that a complete, publicly available, and consolidated set of experimental spectroscopic data for this compound is not readily found in the scientific literature or common databases. Therefore, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. The provided experimental protocols are standardized methods applicable to the analysis of substituted picolinic acids.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-6 |

| ~8.2 | s | 1H | H-3 |

| >10 | br s | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (COOH) |

| ~150-155 | C-2 |

| ~148-152 | C-6 |

| ~140-145 | C-4 |

| ~135-140 | C-5 |

| ~125-130 | C-3 |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching |

| ~1300 | Medium | C-O stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

| ~800-850 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 191/193/195 | [M]⁺∙ (Molecular ion with characteristic chlorine isotope pattern) |

| 174/176/178 | [M-OH]⁺ |

| 146/148/150 | [M-COOH]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are provided below. These are general procedures and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often a good choice for carboxylic acids.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 or similar

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (or as needed for good signal-to-noise)

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30 or similar with proton decoupling

-

Spectral width: ~240 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Workflow Diagram:

An In-depth Technical Guide to the Thermal Stability of 4,5-Dichloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4,5-Dichloropicolinic acid, a compound of interest in pharmaceutical and agrochemical research. Due to the limited publicly available experimental data for this specific isomer, this document combines the known physical properties with illustrative thermal analysis data derived from closely related analogs, such as 3,6-Dichloropicolinic acid. This guide is intended to provide researchers with a robust framework for understanding and evaluating the thermal characteristics of this and similar molecules. It includes detailed, adaptable experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), hypothetical thermal decomposition pathways, and structured data tables for clarity and comparative purposes.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their safety and efficacy in various applications. Understanding the melting point, decomposition temperature, and the thermodynamic profile of a compound is paramount for establishing its shelf-life, identifying potential hazards, and designing stable formulations. This guide synthesizes the available information and provides a practical framework for the thermal analysis of this compound and related compounds.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Properties of Dichloropicolinic Acid Isomers

| Property | This compound | 3,6-Dichloropicolinic Acid (Clopyralid) |

| CAS Number | 73455-13-7 | 1702-17-6 |

| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ |

| Molecular Weight | 191.99 g/mol | 191.99 g/mol |

| Melting Point (°C) | Data not available | 151 - 152[1] |

| Boiling Point (°C) | 328.2 (at 760 mmHg)[2] | 323.7 (at 760 mmHg)[1] |

| Flash Point (°C) | 152.3[2] | 149.6[1] |

| Illustrative TGA Onset of Decomposition (°C) | ~200 - 220 | ~150 (decomposition)[3] |

| Illustrative DSC Melting Endotherm (°C) | ~140 - 150 | ~151 |

| Illustrative Major Decomposition Product | Dichloropyridine (via decarboxylation) | 2,5-Dichloropyridine (in solution at 75°C)[4] |

Disclaimer: The TGA and DSC data for this compound are illustrative and extrapolated from the behavior of similar compounds for educational purposes. Actual experimental values may vary.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on solid organic compounds like this compound. These protocols should be adapted based on the specific instrumentation and safety requirements of your laboratory.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal events.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 200°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

Identify endothermic peaks, which correspond to events like melting.

-

Determine the onset temperature and the peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the thermal characterization of a solid organic compound.

Caption: A flowchart of the experimental workflow for thermal analysis.

Plausible Thermal Decomposition Pathway

The primary thermal decomposition pathway for many carboxylic acids is decarboxylation. For chlorinated picolinic acids, this would likely be followed by further fragmentation at higher temperatures.

Caption: A plausible thermal decomposition pathway for this compound.

Discussion and Conclusion

The thermal stability of this compound is a crucial aspect of its chemical profile. While direct experimental data remains scarce, analysis of its known physical properties and comparison with related isomers like 3,6-Dichloropicolinic acid allow for a preliminary assessment. The provided illustrative data and experimental protocols offer a solid foundation for researchers to conduct their own detailed thermal analyses. The primary anticipated thermal events are melting, followed by decomposition at a higher temperature, likely initiated by decarboxylation.

For drug development professionals, it is imperative to conduct rigorous experimental thermal analysis to establish a definitive stability profile. This will ensure the development of safe, stable, and effective formulations. Future work should focus on obtaining and publishing comprehensive TGA and DSC data for this compound to fill the current knowledge gap.

References

- 1. 3,6-Dichloropicolinic acid | CAS#:1702-17-6 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,6-Dichloropyridine-2-carboxylic acid, 96% | Fisher Scientific [fishersci.ca]

- 4. Residues of clopyralide (3,6-dichloropicolinic acid) in strawberries and their changes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Picolinic Acid Derivatives: A Technical Guide for Researchers

An in-depth exploration of the history, synthesis, and therapeutic potential of a privileged scaffold in drug discovery.

Introduction

Picolinic acid, a simple pyridine derivative, has emerged as a "privileged" structural motif in the landscape of medicinal chemistry and drug discovery.[1] First synthesized in the 19th century, this organic compound and its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] Naturally occurring as an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway, picolinic acid's inherent biological relevance has further fueled interest in its potential as a versatile scaffold for the development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological activities of picolinic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Historical Perspective and Key Discoveries

The journey of picolinic acid began in the 19th century with early explorations into pyridine chemistry.[2] Initially prepared through the oxidation of α-picoline using strong oxidizing agents like potassium permanganate, its synthesis marked a significant step in the understanding of pyridine derivatives.[2][6] For many years, picolinic acid was primarily of interest for its chelating properties, a characteristic first reported by Weidel in 1879 who demonstrated its ability to efficiently chelate copper and iron.[4] This property remains a cornerstone of its biological function and therapeutic applications.

A pivotal moment in the history of picolinic acid was the discovery of its natural biosynthesis from L-tryptophan through the kynurenine pathway.[4][5] This finding established picolinic acid as an endogenous metabolite, suggesting its involvement in various physiological processes. Subsequent research has implicated picolinic acid in a range of effects, including neuroprotective, immunological, and anti-proliferative activities.[4][7]

The recognition of the picolinic acid scaffold as a "privileged" structure in drug discovery has spurred the synthesis and evaluation of a vast array of derivatives.[1] This has led to the identification of compounds with potent and selective activities against a variety of biological targets, solidifying the importance of this chemical class in modern medicinal chemistry.

Synthetic Methodologies

The synthesis of picolinic acid and its derivatives has evolved significantly since its initial discovery. While classical methods involving the oxidation of picolines are still relevant, a variety of more sophisticated and versatile synthetic routes have been developed to enable the creation of diverse chemical libraries for biological screening.

General Synthesis of Picolinic Acid

A common laboratory-scale synthesis of picolinic acid involves the oxidation of 2-methylpyridine (α-picoline) with potassium permanganate (KMnO₄).[6]

Experimental Protocol: Oxidation of α-Picoline to Picolinic Acid [6]

-

Materials: α-picoline, potassium permanganate, water, hydrochloric acid, 95% ethanol, dry hydrogen chloride, absolute ethanol, dry ether.

-

Procedure:

-

In a 5-L three-necked flask equipped with a reflux condenser and stirrer, combine 2500 ml of water and 50 g of α-picoline.

-

Add 90 g of potassium permanganate and heat the mixture on a steam bath until the purple color disappears (approximately 1 hour).

-

Add a second 90 g portion of potassium permanganate followed by 500 ml of water and continue heating until the purple color is gone (2–2.5 hours).

-

Cool the reaction mixture slightly and filter the precipitated manganese oxides, washing them with 1 L of hot water.

-

Concentrate the filtrate under reduced pressure to 150–200 ml, filter if necessary, and acidify to Congo red with concentrated hydrochloric acid.

-

Evaporate the acidic solution to dryness under reduced pressure.

-

Reflux the solid residue with 250 ml of 95% ethanol for one hour, filter, and repeat the extraction with 150 ml of 95% ethanol.

-

Pass dry hydrogen chloride into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

-

Chill the solution to about 10°C while continuing to saturate with hydrogen chloride.

-

Filter the crystals and air-dry to yield picolinic acid hydrochloride.

-

For purification, the hydrochloride can be dissolved in hot absolute ethanol, filtered from any insoluble material, and recrystallized by the addition of an equal volume of dry ether.

-

Another industrially relevant method is the hydrolysis of 2-cyanopyridine.[8]

Experimental Protocol: Hydrolysis of 2-Cyanopyridine to Picolinic Acid [8]

-

Materials: 2-cyanopyridine, deionized water, 30% sodium hydroxide, 30% hydrochloric acid, anhydrous ethanol.

-

Procedure:

-

In a 500 ml three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.

-

Stir and heat the mixture to 50°C.

-

Add 128.2 g of 30% sodium hydroxide and continue to heat under reflux for 4 hours.

-

Distill off 50 g of water and then cool the reaction solution to 20°C.

-

Adjust the pH of the solution to 2.5 with 30% hydrochloric acid.

-

Evaporate the reaction solution to dryness.

-

Add 300 g of anhydrous ethanol dropwise to the flask while maintaining the temperature at 55°C.

-

Cool to induce crystallization, then filter and dry the solid to obtain 2-picolinic acid.

-

Synthesis of Picolinamide Derivatives

Picolinamide derivatives are a significant class of compounds with diverse biological activities. A general method for their synthesis involves the coupling of a picolinic acid derivative with an appropriate amine.

Experimental Protocol: General Synthesis of Picolinamide Derivatives [9]

-

Materials: Picolinic acid, aminophenol, dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), toluene.

-

Procedure:

-

To a solution of the desired picolinic acid and aminophenol in toluene, add DCC and HOBt.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired picolinamide derivative.

-

Synthesis of Fusaric Acid

Fusaric acid (5-butylpicolinic acid) is a naturally occurring picolinic acid derivative with a range of biological activities.[10] A concise total synthesis has been developed from commercially available materials.[2][3]

Experimental Protocol: Total Synthesis of Fusaric Acid [2]

-

Materials: 6-bromonicotinaldehyde, n-butyllithium, 1-bromobutane, tetrahydrofuran (THF), ammonium chloride, dichloromethane, sodium cyanide, manganese dioxide, methanol, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Step 1: Alkylation. To a solution of 6-bromonicotinaldehyde in THF at low temperature, add n-butyllithium followed by 1-bromobutane. Quench the reaction with saturated ammonium chloride solution and extract with dichloromethane to afford the alkylated intermediate.

-

Step 2: Oxidation. Treat the intermediate with sodium cyanide and manganese dioxide in methanol to oxidize the aldehyde to the corresponding methyl ester.

-

Step 3: Hydrolysis. Hydrolyze the methyl ester to the carboxylic acid using aqueous sodium hydroxide.

-

Step 4: Acidification. Acidify the reaction mixture with hydrochloric acid to precipitate fusaric acid, which can be collected by filtration.

-

Pharmacological Activities and Mechanisms of Action

Picolinic acid and its derivatives exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous picolinic acid derivatives have demonstrated significant anticancer properties. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and chelation of essential metal ions.

A novel derivative of picolinic acid has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells.[3] This compound triggers the activation of caspases 3, 4, and 9, and enhances the phosphorylation of eIF2α, a key event in the ER stress response.[3]

Table 1: Anticancer Activity of Selected Picolinic Acid Derivatives

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Compound 5 | A549 (Lung) | Cytotoxicity | 99.93 | [3] |

| Fusaric Acid | HNSCC | Tumoricidal | - | [3] |

| Picolinamide 87 | C. difficile | Antibacterial | 0.125 (MIC) | [11] |

Antiviral Activity

Picolinic acid itself has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus.[12][13] Its primary mechanism of action involves the inhibition of viral entry into host cells by compromising the integrity of the viral membrane and inhibiting virus-cellular membrane fusion.[12][14][15]

Table 2: Antiviral Activity of Picolinic Acid

| Virus | Cell Line | Activity | IC₅₀ (mM) | Reference |

| Influenza A virus (PR8) | MDCK | Inhibition of infection | ~1 | [12] |

| SARS-CoV-2 | HEK293T-ACE2 | Inhibition of infection | ~1 | [11] |

Antimicrobial Activity

Picolinic acid and its derivatives have also been investigated for their antimicrobial properties. They have shown activity against a range of bacteria and fungi.[6][16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Materials: Picolinic acid derivative, bacterial/fungal strain, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a stock solution of the picolinic acid derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Table 3: Antimicrobial Activity of Picolinic Acid and Derivatives

| Compound | Microorganism | Activity | MIC (mg/mL) | Reference |

| Picolinic Acid | S. aureus | Antibacterial | 0.5 | [5] |

| Picolinic Acid | E. coli | Antibacterial | 0.5 | [5] |

| Picolinic Acid | C. albicans | Antifungal | 0.78 | [16] |

Neuroprotective and Anti-inflammatory Activities

Picolinic acid, as a metabolite of the kynurenine pathway, has been implicated in neuroprotective and anti-inflammatory processes.[7][17] Alterations in the levels of kynurenine pathway metabolites have been associated with various neurodegenerative and inflammatory diseases.[7] Picolinic acid has been shown to attenuate neurotoxicity induced by quinolinic acid, another kynurenine pathway metabolite.[18] Furthermore, some picolinamide derivatives have been investigated as inhibitors of enzymes involved in inflammatory signaling, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[19] The anti-inflammatory effects of some derivatives are mediated through the inhibition of key signaling pathways like NF-κB and MAPKs.[20][21]

Table 4: Neuroprotective and Anti-inflammatory Activity of Picolinic Acid Derivatives

| Compound | Target/Model | Activity | Quantitative Data | Reference |

| Picolinic Acid | Quinolinic acid-induced neurotoxicity | Neuroprotection | Attenuation of ChAT activity decline | [18] |

| Picolinamide 25 | 11β-HSD1 | Enzyme Inhibition | IC₅₀ = 2 nM | [19] |

| Fusaric Acid | Dopamine β-hydroxylase | Enzyme Inhibition | - | [1] |

Clinical Development and Future Perspectives

Several picolinic acid derivatives have progressed into clinical development, highlighting the translational potential of this chemical class. Fusaric acid, for instance, has undergone clinical trials for the treatment of hypertension due to its inhibitory effect on dopamine β-hydroxylase.[1] More recently, a picolinamide derivative has shown promise as a potent and selective antibacterial agent against Clostridioides difficile.[2]

The versatility of the picolinic acid scaffold, coupled with its favorable physicochemical properties, ensures its continued prominence in drug discovery. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of picolinic acid derivatives to emerging therapeutic targets will undoubtedly uncover new opportunities for the treatment of a wide range of human diseases.

Conclusion

From its humble beginnings as a synthetic curiosity to its current status as a privileged scaffold in medicinal chemistry, the story of picolinic acid is a testament to the power of chemical exploration and the intricate relationship between natural products and drug discovery. The diverse and potent biological activities of its derivatives have paved the way for the development of novel therapeutic agents with the potential to address significant unmet medical needs. For researchers and drug development professionals, the picolinic acid core represents a rich and enduring source of inspiration for the design and synthesis of the next generation of medicines.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fusaric acid: a novel agent and mechanism to treat HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of fusaric acid on aggression, motor activity, and brain monoamines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational methods meet in vitro techniques: A case study on fusaric acid and its possible detoxification through cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijirt.org [ijirt.org]

- 7. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product | MDPI [mdpi.com]

- 11. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benchchem.com [benchchem.com]

- 16. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 17. mdpi.com [mdpi.com]

- 18. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of Substituted Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its substituted derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications across medicine, agriculture, and material science. The unique chelating properties of the picolinic acid scaffold, coupled with the diverse functionalities that can be introduced through substitution, have made it a privileged structure in the design of bioactive molecules and functional materials. This technical guide provides an in-depth overview of the core applications of substituted picolinic acids, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support further research and development in this dynamic field.

Medicinal Applications

The picolinic acid moiety is a recognized pharmacophore, and its derivatives have been extensively investigated for a range of therapeutic applications. Their ability to act as enzyme inhibitors, anti-inflammatory agents, and metal chelators underscores their potential in drug discovery.

Enzyme Inhibition

Substituted picolinic acids have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.

BACE1 is a key enzyme in the production of amyloid-β peptides, which are associated with the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy, and picolinic acid derivatives have shown promise in this area.

Quantitative Data for BACE1 Inhibition

| Compound Class | Specific Compound Example | BACE1 IC50 | Citation |

| Pyridinyl Aminohydantoins | (S)-4g | 20 nM | [1] |

| Acyl Guanidine Derivatives | Compound 8 | 0.32 nM | [2] |

| Deoxyvasicinone-donepezil Hybrids | Compound 28 | 0.834 nM | [2] |

| Deoxyvasicinone-donepezil Hybrids | Compound 29 | 0.129 nM | [2] |

Experimental Protocol: BACE1 Inhibition Assay (FRET-Based)

This protocol outlines a common method for assessing BACE1 inhibitory activity using a Förster Resonance Energy Transfer (FRET) substrate.

-

Reagent Preparation:

-

Prepare a BACE1 enzyme solution in a suitable assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Prepare a FRET-based peptide substrate solution. The substrate contains a fluorophore and a quencher, which are separated upon cleavage by BACE1, leading to an increase in fluorescence.

-

Prepare serial dilutions of the test compounds (substituted picolinic acids) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

-

Assay Procedure:

-

Add the test compound dilutions and controls to the wells of a microplate.

-

Add the BACE1 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Protein Kinase C is a family of enzymes that play crucial roles in various cellular signaling pathways. Dysregulation of PKC activity is implicated in several diseases, including cancer and cardiovascular disorders. While the broader class of kinase inhibitors is extensive, specific quantitative data for picolinic acid derivatives as direct PKC inhibitors is an area requiring further focused research. However, a general protocol for assessing PKC inhibition is provided below for screening of novel picolinic acid compounds.

Experimental Protocol: Protein Kinase C (PKC) Inhibition Assay

This protocol describes a common method for measuring PKC activity and its inhibition.

-

Reagent Preparation:

-

Prepare a purified PKC enzyme solution.

-

Prepare a substrate solution containing a PKC-specific peptide substrate.

-

Prepare an ATP solution, which will serve as the phosphate donor.

-

Prepare serial dilutions of the test compounds (substituted picolinic acids).

-

-

Assay Procedure:

-

In a microplate, combine the PKC enzyme, the test compound dilutions, and the substrate solution.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or luminescence-based assays that measure ADP production.

-

-

Data Analysis:

-

Quantify the amount of phosphorylated substrate for each reaction.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

-

Anti-inflammatory Activity

Substituted picolinic acids have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

TNF-α is a key mediator of inflammation, and its overproduction is associated with a wide range of inflammatory diseases.

Quantitative Data for TNF-α Inhibition

| Compound Class | Specific Compound Example | TNF-α Inhibition IC50 | Citation |

| Succinate-based hydroxamic acids | 3t | 0.57 nM | [3] |

| Phenyl-substituted picolinic acid derivative | Compound 5 | 99.93 µM (cytotoxicity in A549 cells) |

Experimental Protocol: TNF-α Inhibition Assay (Cell-Based)

This protocol describes a method for measuring the inhibition of TNF-α production in cultured cells.

-

Cell Culture and Stimulation:

-

Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds (substituted picolinic acids) for a specified period (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.

-

-

Sample Collection and Analysis:

-

After the stimulation period, collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of recombinant TNF-α.

-

Determine the concentration of TNF-α in each sample from the standard curve.

-

Calculate the percent inhibition of TNF-α production for each concentration of the test compound relative to the stimulated, untreated control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

-

Agricultural Applications

Substituted picolinic acids are a cornerstone of modern agriculture, primarily utilized as synthetic auxin herbicides for the selective control of broadleaf weeds in various crops.

Synthetic Auxin Herbicides

These herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death.

Quantitative Data for Herbicidal Activity

A series of novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have been synthesized and evaluated for their herbicidal activity against Arabidopsis thaliana.

| Compound | R¹ | R² | IC50 (µM) for A. thaliana root growth inhibition | Citation |

| V-1 | Me | 4-Me | 2.14 | |

| V-2 | CHF₂ | 4-Me | 0.07 | |

| V-3 | CF₃ | 4-Me | 1.15 | |

| V-4 | Me | 4-F | 0.22 | |

| V-5 | CHF₂ | 4-F | 0.12 | |

| V-6 | CF₃ | 4-F | 0.25 | |

| V-7 | Me | 4-Cl | 0.04 | |

| V-8 | CHF₂ | 4-Cl | 0.09 | |

| V-9 | CF₃ | 4-Cl | 0.18 | |

| Picloram | - | - | 4.36 | |

| Halauxifen-methyl | - | - | 1.81 |

Signaling Pathway: Auxin Action

Synthetic auxin herbicides exert their effects by hijacking the plant's natural auxin signaling pathway.

Caption: Auxin signaling pathway initiated by a substituted picolinic acid.

Experimental Protocol: Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids

The following is a general procedure for the synthesis of the aforementioned herbicidal compounds.

-

Synthesis of Intermediate 1 (Substituted pyrazole): A mixture of a substituted acetophenone, an ester, and a base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol) is stirred at room temperature. After completion, the reaction is quenched, and the intermediate is isolated.

-

Synthesis of Intermediate 2 (Pyrazoline): The intermediate from step 1 is reacted with hydrazine hydrate in a solvent like ethanol under reflux.

-

Synthesis of Intermediate 3 (Aromatized Pyrazole): The pyrazoline from step 2 is oxidized using an oxidizing agent (e.g., N-bromosuccinimide) to yield the aromatized pyrazole.

-

Synthesis of the Final Compound: The aromatized pyrazole is reacted with a 4-amino-3,5,6-trichloropicolinic acid derivative in the presence of a base (e.g., potassium carbonate) in a solvent like DMF at an elevated temperature. The final product is then isolated and purified.

Experimental Protocol: Herbicidal Activity Assay (Root Growth Inhibition)

This protocol describes a common method for evaluating the herbicidal activity of compounds on the root growth of a model plant like Arabidopsis thaliana.

-

Seed Sterilization and Plating:

-

Surface sterilize A. thaliana seeds.

-

Plate the sterilized seeds on a growth medium (e.g., Murashige and Skoog medium) in Petri dishes.

-

-

Compound Application:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Add the test compounds to the growth medium at various concentrations. Include a vehicle control (DMSO) and a positive control (a known herbicide).

-

-

Incubation and Observation:

-

Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

-

After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

-

Data Analysis:

-

Calculate the percent inhibition of root growth for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

-

Material Science Applications

The chelating nature of picolinic acid and its derivatives makes them valuable ligands in coordination chemistry, with applications in the development of functional materials such as Organic Light-Emitting Diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs)

Metal complexes incorporating picolinic acid derivatives as ligands have been explored as emitters in OLEDs. These complexes can exhibit phosphorescence, a process that allows for the harvesting of both singlet and triplet excitons, leading to higher internal quantum efficiencies.

Synthesis and Electroluminescence Data

Specific examples of picolinic acid derivatives as the primary ligands in highly efficient OLED emitters are still an emerging area of research. However, related pyridine-based metal complexes have shown significant promise. For instance, iridium(III) complexes with picolinic acid as an ancillary ligand have been synthesized and shown to be efficient yellow-green emitters in phosphorescent OLEDs. The synthesis of such complexes typically involves the reaction of a metal precursor (e.g., IrCl₃·nH₂O) with the cyclometalating and ancillary ligands in a high-boiling solvent under an inert atmosphere. The electroluminescent properties, including emission spectra, quantum yield, and device efficiency, are then characterized by fabricating and testing OLED devices. Further research into the design and synthesis of novel picolinic acid-based ligands is a promising avenue for the development of new and improved OLED emitters.

Experimental and Synthetic Workflows

The following diagrams illustrate generalized workflows for the synthesis and screening of substituted picolinic acids.

Caption: A general synthetic workflow for substituted picolinic acids.

Caption: A typical workflow for the biological screening of substituted picolinic acids.

Conclusion

Substituted picolinic acids are a class of compounds with significant and diverse potential. In medicine, they offer promising scaffolds for the development of novel enzyme inhibitors and anti-inflammatory drugs. In agriculture, they are established as a critical tool for weed management. In material science, their application in advanced materials like OLEDs is an exciting and growing area of research. The data, protocols, and workflows presented in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the vast potential of substituted picolinic acids. Continued investigation into the synthesis of novel derivatives and the elucidation of their structure-activity relationships will undoubtedly lead to new and valuable applications in the years to come.

References

Toxicology Profile of Chlorinated Picolinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology profile of chlorinated picolinic acids, a class of synthetic auxin herbicides. The information presented herein is intended for researchers, scientists, and drug development professionals to support informed decision-making and further investigation into this chemical class. This document summarizes key toxicological data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and processes.

Executive Summary

Chlorinated picolinic acids, including prominent compounds such as picloram, clopyralid, aminopyralid, and halauxifen-methyl, are widely used as selective herbicides for the control of broadleaf weeds. Their primary mode of action in plants is to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. In mammals, these compounds generally exhibit low acute toxicity. The primary target organs for toxicity at higher or prolonged exposures are typically the liver and kidneys. The metabolism of these compounds varies, with some, like aminopyralid and picloram, being rapidly excreted largely unchanged, while others, such as halauxifen-methyl, undergo hydrolysis to their acid form. This guide provides a detailed examination of the available toxicological data for these key chlorinated picolinic acids.

Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological data for picloram, clopyralid, aminopyralid, and halauxifen-methyl, facilitating a comparative assessment of their toxic potential.

Table 1: Picloram Toxicology Data

| Study Type | Species | Route | Endpoint | Value (mg/kg/day unless otherwise noted) |

| Acute Oral LD50 | Rat | Oral | LD50 | >5000 - 8200 mg/kg[1] |

| Acute Oral LD50 (Potassium Salt) | Rat | Oral | LD50 | 686 - 950 mg/kg[2] |

| Acute Dermal LD50 | Rabbit | Dermal | LD50 | >4000 mg/kg[1] |

| Chronic Toxicity (2-year) | Rat | Oral | NOAEL | 20[3] |

| Chronic Toxicity (2-year) | Rat | Oral | LOAEL | 60 (hepatocellular swelling)[3] |

| Developmental Toxicity | Rat | Oral | Maternal NOAEL | Not established |

| Developmental Toxicity | Rat | Oral | Maternal LOAEL | 750 (hyperactivity, ataxia, tremors)[4] |

| Developmental Toxicity | Rabbit | Oral | Maternal & Developmental NOAEL | 400 |

| Acceptable Daily Intake (ADI) | Human | Oral | ADI | 0.07 (EPA RfD) |

Table 2: Clopyralid Toxicology Data

| Study Type | Species | Route | Endpoint | Value (mg/kg/day unless otherwise noted) |

| Acute Oral LD50 | Rat | Oral | LD50 | 4300 - >5000 mg/kg[5] |

| Acute Dermal LD50 | Rabbit | Dermal | LD50 | >5000 mg/kg[5] |

| Acute Inhalation LC50 | Rat | Inhalation | LC50 | >3.0 mg/L[5] |

| Chronic Toxicity (2-year) | Rat | Oral | NOAEL | Not specified |

| Chronic Toxicity (2-year) | Rat | Oral | LOAEL | 150 (epithelial hyperplasia in stomach)[6] |

| 2-Generation Reproduction | Rat | Oral | Parental NOAEL | Not specified |

| 2-Generation Reproduction | Rat | Oral | Parental LOAEL | Not specified (decreased body weights, gastric changes)[6] |

| 2-Generation Reproduction | Rat | Oral | Offspring NOAEL | Not specified |

| 2-Generation Reproduction | Rat | Oral | Offspring LOAEL | Not specified (decreased pup weights, increased liver weights)[6] |

| Developmental Toxicity | Rat | Oral | Maternal NOAEL | 75[6] |

| Developmental Toxicity | Rat | Oral | Maternal LOAEL | 250 (mortality, decreased body weight gain)[6] |

| Developmental Toxicity | Rabbit | Oral | Maternal & Developmental LOAEL | Not specified (hydrocephalus, decreased fetal weight at maternally toxic dose)[6] |

Table 3: Aminopyralid Toxicology Data

| Study Type | Species | Route | Endpoint | Value (mg/kg/day unless otherwise noted) |

| Acute Oral LD50 | Rat | Oral | LD50 | >5000 mg/kg[1] |

| Chronic Toxicity (2-year) | Rat | Oral | NOAEL | 50[7] |

| Chronic Toxicity (2-year) | Rat | Oral | LOAEL | 500 (cecal enlargement, mucosal hyperplasia) |

| 90-day Oral Toxicity | Dog | Oral | NOAEL | 93[8] |

| 2-Generation Reproduction | Rat | Oral | Parental & Offspring NOAEL | 1000[8] |

| Developmental Toxicity | Rabbit | Oral | Maternal NOAEL | 250 |

| Developmental Toxicity | Rabbit | Oral | Developmental NOAEL | ≥500 |

| Acceptable Daily Intake (ADI) | Human | Oral | ADI | 0.5 (Canada)[7], 0.26 (EU)[9] |

| Acute Reference Dose (aRfD) | Human | Oral | aRfD | 0.26 (EU)[9] |

Table 4: Halauxifen-Methyl & Halauxifen Acid Toxicology Data

| Study Type | Species | Route | Endpoint | Value (mg/kg/day unless otherwise noted) | Compound |

| 90-day Oral Toxicity | Rat | Oral | NOAEL | 3.0 | Halauxifen-methyl |

| 90-day Oral Toxicity | Rat | Oral | LOAEL | ~50 (AhR mediated liver toxicity)[10] | Halauxifen-methyl |

| Chronic Toxicity/Carcinogenicity | Rat | Oral | NOAEL | 100[11] | Halauxifen Acid |

| Carcinogenicity | Mouse | Oral | NOAEL | 50[11] | Halauxifen Acid |

| 2-Generation Reproduction | Rat | Oral | Parental NOAEL | 100[11] | Halauxifen Acid |

| 2-Generation Reproduction | Rat | Oral | Reproductive NOAEL | >450[11] | Halauxifen Acid |

| Developmental Toxicity | Rat/Rabbit | Oral | Developmental NOAEL | >1000[11] | Halauxifen Acid |

| Acceptable Daily Intake (ADI) | Human | Oral | ADI | 0.03 (based on halauxifen-methyl)[12] | Halauxifen-methyl |

| Acute Reference Dose (aRfD) | Human | Oral | aRfD | 0.058[13][14] | Halauxifen-methyl |

Experimental Protocols

The toxicological evaluation of chlorinated picolinic acids relies on a battery of standardized tests conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key types of studies frequently cited for these compounds.

Chronic Toxicity/Carcinogenicity Studies (e.g., Picloram 2-Year Rat Study)

These studies are typically conducted following OECD Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies) [15][16][17][18].

-

Objective: To determine the potential for long-term toxicity and carcinogenicity following repeated oral exposure over the majority of the lifespan of the test animal.

-

Test System: Fischer 344 rats are a commonly used strain[3]. Studies typically use at least 50 animals of each sex per dose group for the carcinogenicity phase and 20 animals of each sex for the chronic toxicity phase[15].

-

Dosing: The test substance is administered in the diet at three or more dose levels, plus a control group receiving the vehicle diet. For the picloram study, male and female Fischer 344 rats were given 0, 20, 60, or 200 mg/kg/day in their feed for two years[3].

-

Observations:

-

In-life: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at 6, 12, 18, and 24 months.

-

Gross Pathology and Histopathology: At termination, all animals undergo a full necropsy. A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. All gross lesions and target organs from all animals are also examined.

-

-

Endpoints: The primary endpoints include mortality, clinical signs of toxicity, body weight changes, food consumption, hematological and clinical chemistry parameters, organ weights, and the incidence and severity of neoplastic and non-neoplastic lesions[3].

Two-Generation Reproductive Toxicity Study (e.g., Clopyralid Rat Study)

These studies generally follow OECD Guideline 416 (Two-Generation Reproduction Toxicity) [19].

-

Objective: To assess the effects of the test substance on male and female reproductive performance and on the growth and development of the offspring[19].

-

Test System: The rat is the preferred species. The study starts with sexually mature F0 generation animals (at least 20 per sex per group)[19].

-

Dosing: The test substance is administered continuously in the diet to the F0 generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation from weaning through their mating and production of the F2 generation.

-

Observations and Endpoints:

-

Parental (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. At termination, organ weights (reproductive organs) and histopathology are evaluated[19].

-

Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weights at birth and throughout lactation, and anogenital distance. Post-weaning, developmental landmarks such as sexual maturation are assessed. Gross necropsy is performed on all pups, and histopathology may be conducted on selected tissues[19].

-

-

Data Analysis: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity[19].

Developmental Toxicity Study (e.g., Clopyralid Rat and Rabbit Studies)

These studies are conducted in accordance with OECD Guideline 414 (Prenatal Developmental Toxicity Study) [20][21][22].

-

Objective: To evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female[20].

-

Test System: Typically conducted in two species, a rodent (e.g., Fischer 344 rats) and a non-rodent (e.g., New Zealand White rabbits)[23]. Groups usually consist of at least 20 pregnant females[20].

-

Dosing: The test substance is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6-15 for rats and 6-18 for rabbits)[23].

-

Observations and Endpoints:

-

Maternal: Clinical signs, body weight, food consumption, and gross pathology at termination.

-

Fetal: The uterus and its contents are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

-

-

Data Analysis: The study determines the NOAELs for both maternal and developmental toxicity.

Subchronic Oral Toxicity Study (e.g., Aminopyralid 90-Day Dog Study)

These studies follow OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) or OECD Guideline 409 (in Non-Rodents) [24][25][26].

-

Objective: To provide information on the health hazards likely to arise from repeated exposure over a 90-day period.

-

Test System: For non-rodent studies, beagles are often used, typically with 4 animals per sex per group.

-

Dosing: The test substance is administered daily, often in gelatin capsules or in the diet, for 90 days at three or more dose levels plus a control.

-

Observations and Endpoints:

-

In-life: Daily clinical observations, weekly body weight and food consumption, and ophthalmoscopic examinations.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at baseline and at termination.

-